molecular formula C8H15NO2 B042408 Ethyl 4-piperidinecarboxylate CAS No. 1126-09-6

Ethyl 4-piperidinecarboxylate

Cat. No.: B042408
CAS No.: 1126-09-6
M. Wt: 157.21 g/mol
InChI Key: RUJPPJYDHHAEEK-UHFFFAOYSA-N
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Description

Ethyl 4-piperidinecarboxylate (CAS: Not explicitly provided; molecular formula: C₈H₁₅NO₂) is a piperidine derivative featuring an ethyl ester group at the 4-position of the piperidine ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and bioactive molecule development.

Mechanism of Action

Ethyl piperidine-4-carboxylate, also known as Ethyl 4-piperidinecarboxylate or Ethyl isonipecotate, is a chemical compound with the molecular formula C8H15NO2 . This article will delve into the mechanism of action, pharmacokinetics, and environmental factors influencing its action.

Pharmacokinetics

It has a molecular weight of 157.2102 , and its density is 1.02 g/mL at 25 °C (lit.) . These properties may influence its bioavailability and pharmacokinetics.

Biological Activity

Ethyl 4-piperidinecarboxylate, also known as ethyl isonipecotate, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research landscape.

  • Chemical Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 1126-09-6

This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active compounds. Its structure allows for various substitutions that can enhance its pharmacological profile.

Biological Activities

This compound exhibits several notable biological activities:

  • Analgesic Effects : Research indicates that derivatives of piperidine compounds, including this compound, possess analgesic properties. These compounds can modulate pain pathways and have been explored as potential pain management alternatives .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, suggesting its potential utility in treating inflammatory diseases .
  • Antitumor Activity : Some studies have reported that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
  • Antipsychotic Effects : this compound and its analogs have been investigated for their antipsychotic effects, particularly in relation to dopamine receptor modulation .

Synthesis Methods

The synthesis of this compound has been optimized over the years to improve yield and purity. Various methods include:

  • Catalytic Hydrogenation : This method involves the hydrogenation of pyridine derivatives to obtain piperidine structures. It has been noted for its efficiency but may require specific conditions to avoid low yields due to side reactions .
  • Reflux with Halogenated Compounds : A common synthetic route involves reacting ethyl isonipecotate with halogenated compounds under reflux conditions to enhance the formation of the desired ester .
  • One-step Cyclization Reactions : Recent advancements have introduced more straightforward cyclization reactions that allow for higher yields and simpler operational protocols, making it suitable for industrial applications .

Case Study 1: Analgesic Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated the analgesic effects of various piperidine derivatives, including this compound. The results indicated significant pain relief in animal models, supporting its potential as a non-opioid analgesic alternative .

Case Study 2: Antitumor Properties

Research conducted on the cytotoxic effects of piperidine derivatives on cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation in several tumor types. This suggests a mechanism that may involve apoptosis induction or cell cycle arrest .

Case Study 3: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory activities, this compound was shown to inhibit pro-inflammatory cytokine production in vitro. This highlights its potential application in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-piperidinecarboxylate serves as a vital intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that lead to the development of compounds with therapeutic effects.

Synthesis of Piperidine Derivatives

Piperidine derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. This compound can be transformed into various substituted piperidines through different synthetic pathways:

  • Hydrogenation Reactions : The compound can undergo catalytic hydrogenation to produce various piperidine derivatives that are crucial in drug development .
  • Cyclization Reactions : One-step cyclization reactions can yield N-substituted derivatives, enhancing the compound's applicability in medicinal chemistry .

Case Studies

  • Analgesic Development : Research has shown that derivatives of this compound exhibit significant analgesic properties. For instance, modifications at the nitrogen atom can enhance the potency of these compounds against pain receptors.
  • Antitumor Activity : Some derivatives have been evaluated for their antitumor activity, demonstrating promising results in preclinical studies . These findings highlight the compound's potential as a scaffold for new anticancer agents.

Synthetic Methods

The preparation of this compound involves several synthetic routes:

  • Catalytic Hydrogenation : This method involves reducing pyridine derivatives under specific conditions to yield this compound.
  • One-Step Cyclization : Utilizing active methylene compounds and sodium hydride allows for efficient synthesis with higher yields and simpler operational procedures .

Safety and Regulatory Information

This compound is classified under various safety regulations due to its chemical properties. It is essential to handle this compound with care due to potential hazards associated with exposure.

Hazard ClassDescription
GHS ClassificationEye irritation, skin irritation
Regulatory StatusSubject to chemical safety assessments

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-piperidinecarboxylate, and how are intermediates purified?

this compound is synthesized via substitution reactions, such as reacting 4-chloroquinazoline with mthis compound under reflux conditions. Purification often involves flash chromatography using gradients of ethyl acetate/hexanes to isolate intermediates . For lab-scale synthesis, microwave-assisted reactions (140°C in isopropanol with DIPEA) improve yield and reduce reaction time .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

Use ¹H-NMR (600 MHz) and ¹³C-NMR (150 MHz) to confirm structure and purity. For example, the piperidine ring protons appear as distinct multiplet signals between δ 1.2–3.5 ppm. IR spectroscopy (e.g., Jasco-320) identifies carbonyl stretches (~1700 cm⁻¹) and ester functionalities . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weights .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE: Wear nitrile gloves, EN 166-certified goggles, and P95 respirators if aerosolized .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
  • Storage: Keep in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in heterocyclic synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalysis: Additives like DMAP improve ester hydrolysis efficiency.
  • Temperature Control: Microwave irradiation (140°C) reduces side reactions in multi-step syntheses (e.g., amidothiourea formation) .
  • Workup: Sequential washes (water, 1N HCl, brine) remove unreacted starting materials .

Q. How to resolve contradictions in NMR data for this compound derivatives?

  • Dynamic Effects: Rotameric equilibria in piperidine rings can split signals. Use variable-temperature NMR to confirm conformational stability .
  • Impurity Identification: Compare experimental spectra with computational predictions (e.g., ACD/Labs) or reference derivatives like Ethyl 1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate .
  • Deuterated Solvents: Switch between CDCl₃ and DMSO-d₆ to observe exchangeable protons (e.g., NH in hydrazide intermediates) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Steric Effects: The equatorial position of the ester group in the piperidine ring reduces steric hindrance, favoring SN2 pathways .
  • Electronic Effects: The electron-withdrawing ester enhances the electrophilicity of adjacent carbons, facilitating attacks by amines or thiols .
  • Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify rate-determining steps (e.g., ring closure in triazole synthesis) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 4-piperidinecarboxylate has several structural analogs with distinct substituents, impacting reactivity, bioavailability, and applications. Below is a comparative analysis:

Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications References
This compound Ethyl ester at 4-position C₈H₁₅NO₂ 157.21 - Antimicrobial, anti-inflammatory, HDAC inhibitors
Ethyl 4-azidopiperidine-1-carboxylate Azido group at 4-position C₈H₁₄N₄O₂ 198.22 - Click chemistry applications, drug discovery
Mthis compound Methyl ester at 4-position C₇H₁₃NO₂ 143.18 - Intermediate for hydrazide synthesis (e.g., triazole derivatives)
Ethyl 4-cyano-1-(phenylmethyl)-4-piperidinecarboxylate Cyano and benzyl groups C₁₆H₂₀N₂O₂ 272.34 123730-67-6 Not explicitly stated; likely used in specialty chemical synthesis
Ethyl 4-methyl-2-piperidinecarboxylate Methyl at 4-position, ester at 2-position C₉H₁₇NO₂ 187.24 - Chiral synthesis (e.g., (2R,4S)-isomer preparation)
Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate 4-Chlorobenzoyl group C₁₅H₁₈ClNO₃ 295.76 - Pharmaceutical intermediate (e.g., antipsychotics)

This compound in Drug Development

  • Donepezil Analogs: Used in propargylamino-donepezil synthesis for Alzheimer’s disease treatment .
  • Triazolopyridine Inhibitors : Optimized for histone demethylase inhibition, supported by SGC and Pfizer .

Properties

IUPAC Name

ethyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPPJYDHHAEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90150109
Record name Ethyl 4-piperidinecarboxylate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-09-6
Record name Ethyl isonipecotate
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Record name Ethyl 4-piperidinecarboxylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 4-piperidinecarboxylate
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